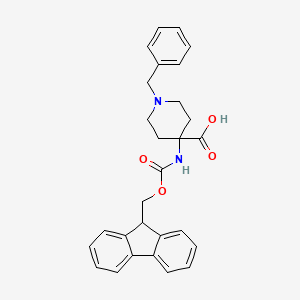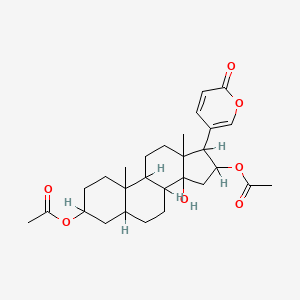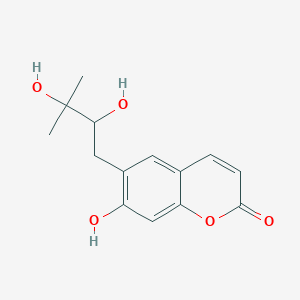![molecular formula C16H23ClN2O4 B1649416 methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride CAS No. 84638-81-3](/img/structure/B1649416.png)
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride involves several steps:
Starting Material: The reaction begins with 3-benzyloxy-2-nitrotoluene.
Formation of Potassium Salt: This compound reacts with diethyl oxalate and potassium ethoxide to form a potassium salt.
Reduction: The potassium salt is reduced using iron in acetic acid to yield ethyl 7-benzyloxyindole-2-carboxylate.
Hydrolysis: This intermediate undergoes hydrolysis to form 7-benzyloxyindole-2-carboxylic acid.
Conversion to Methyl Ester: The acid is treated with methanolic HCl to convert it to methyl 7-benzyloxyindole-2-carboxylate.
Debenzylation: The methyl ester is debenzylated using hydrogen over palladium on carbon (Pd/C) to form methyl 7-hydroxyindole-2-carboxylate.
Analyse Des Réactions Chimiques
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using iron in acetic acid and undergoes catalytic hydrogenation over Pd/C.
Substitution: It involves substitution reactions with diethyl oxalate and potassium ethoxide.
Hydrolysis: The intermediate compounds undergo hydrolysis to form carboxylic acids.
Applications De Recherche Scientifique
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride has several scientific research applications:
Asthma Research: It is used to study asthma due to its role as a β2 adrenergic receptor agonist
Neuroscience: The compound inhibits voltage-gated sodium channels, reducing neurotransmitter release and neuronal injury after a stroke.
Pharmacological Studies: It is used in pharmacological studies to understand the effects of β2 adrenergic receptor agonists
Mécanisme D'action
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride exerts its effects by acting as a β2 adrenergic receptor agonist . This means it binds to and activates β2 adrenergic receptors, leading to bronchodilation and reduced airway resistance. The compound is designed to be a “soft-drug,” meaning it is active locally but rapidly inactivated in the general circulation, minimizing systemic side effects .
Comparaison Avec Des Composés Similaires
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride can be compared with other β2 adrenergic receptor agonists:
Ritodrine hydrochloride: Used to decrease uterine contractions.
Tolazoline hydrochloride: A non-selective α-adrenergic receptor antagonist used in treating pulmonary hypertension.
Metaraminol tartrate: Acts predominantly at alpha-1 adrenergic receptors and is used as a vasoconstrictor.
This compound is unique due to its specific design as a soft-drug, providing a long duration of action with minimal systemic side effects .
Propriétés
IUPAC Name |
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWFZUVKYWJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004923 | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-81-3 | |
| Record name | 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















